molecular formula C19H21BrN4O2 B12911959 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide CAS No. 21271-24-9

4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide

Cat. No.: B12911959
CAS No.: 21271-24-9
M. Wt: 417.3 g/mol
InChI Key: WMERJWHXTWKRJV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide involves multiple stepsThe final step involves the formation of the monohydrobromide salt .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and purification systems to streamline the production process .

Chemical Reactions Analysis

4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide can be compared with other similar compounds, such as:

    4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Phenyl-substituted pyrazino[1,2-a]pyrimidin-4-ones: These compounds have a phenyl group attached to the core structure, similar to the compound .

    Pyrrolidinyl-substituted pyrazino[1,2-a]pyrimidin-4-ones: These compounds have a pyrrolidinyl group attached to the core structure

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

CAS No.

21271-24-9

Molecular Formula

C19H21BrN4O2

Molecular Weight

417.3 g/mol

IUPAC Name

3-phenyl-2-(2-pyrrolidin-1-ylethoxy)pyrazino[1,2-a]pyrimidin-4-one;hydrobromide

InChI

InChI=1S/C19H20N4O2.BrH/c24-19-17(15-6-2-1-3-7-15)18(21-16-14-20-8-11-23(16)19)25-13-12-22-9-4-5-10-22;/h1-3,6-8,11,14H,4-5,9-10,12-13H2;1H

InChI Key

WMERJWHXTWKRJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C(C(=O)N3C=CN=CC3=N2)C4=CC=CC=C4.Br

Origin of Product

United States

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